4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE

Lipophilicity Drug-likeness ADME prediction

This fully substituted 1,3-oxazole scaffold is a strategic research tool for Cav2.2 (N-type) calcium channel drug discovery programs. Its 5-pyrrolidin-1-yl substitution elevates logP to ~4.7 vs. ~3.8 for the 5-methoxy analog MSL-7, conferring superior predicted blood-brain barrier penetration for neurological pain targets. The pyrrolidine nitrogen (pKa ~8-9) introduces a basic center enabling salt formation for formulation development. Secure this compound as a matched molecular pair partner for head-to-head ADME profiling (microsomal stability, CYP inhibition, Caco-2 permeability) or as a versatile scaffold-hopping template for focused library synthesis.

Molecular Formula C19H17ClN2O3S
Molecular Weight 388.87
CAS No. 862795-46-8
Cat. No. B2730090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE
CAS862795-46-8
Molecular FormulaC19H17ClN2O3S
Molecular Weight388.87
Structural Identifiers
SMILESC1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H17ClN2O3S/c20-16-11-5-4-10-15(16)17-21-18(19(25-17)22-12-6-7-13-22)26(23,24)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2
InChIKeyMRLNNTWMAXTDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE (CAS 862795-46-8) – Structural Identity, Patent Context & Comparator Landscape


4-(Benzenesulfonyl)-2-(2-chlorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole (CAS 862795‑46‑8; molecular formula C₁₉H₁₇ClN₂O₃S; MW 388.87 g mol⁻¹) is a fully substituted 1,3‑oxazole scaffold that combines a 2‑(2‑chlorophenyl) group, a 4‑benzenesulfonyl electron‑withdrawing motif, and a 5‑pyrrolidin‑1‑yl tertiary amine [REFS‑1]. The compound falls within the structural scope of patent families claiming benzenesulfonyl‑pyrrolidinyl heterocycles as calcium‑channel blockers (Purdue Pharma) [REFS‑2] and autophagy‑enhancing oxazoles (Yonsei University) [REFS‑3]. Its closest structurally characterised comparator is MSL‑7 (4‑(benzenesulfonyl)‑2‑(2‑chlorophenyl)‑5‑methoxy‑1,3‑oxazole; CAS 2172949‑70‑9), which differs solely at the 5‑position (methoxy → pyrrolidin‑1‑yl) and has published in‑vivo efficacy data in metabolic disease models [REFS‑4].

Why 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE Cannot Be Interchanged with Other In‑Class 1,3‑Oxazoles


Within the 2‑(2‑chlorophenyl)‑4‑benzenesulfonyl‑1,3‑oxazole series, the 5‑position substituent governs critical molecular properties that preclude direct substitution. Replacing the 5‑methoxy group (MSL‑7) with a pyrrolidin‑1‑yl ring alters the hydrogen‑bond acceptor count from 4 to 5 [REFS‑1], shifts computed logP from ~3.8 (MSL‑7) to ~4.7 (target compound) [REFS‑1][REFS‑2], and replaces a conformationally flexible methoxy with a conformationally constrained cyclic tertiary amine that introduces a potential basic centre capable of protonation at physiological pH [REFS‑3]. These changes directly affect ligand efficiency, permeability, metabolic stability, and target‑engagement kinetics, meaning that even close oxazole analogs cannot be assumed to recapitulate the biological profile of the target compound without direct comparative data [REFS‑4].

Quantitative Differentiation Evidence – 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE vs. Closest Structural Analogs


5‑Position Substituent Impact on Calculated Lipophilicity (XLogP3‑AA)

The target compound, bearing a 5‑pyrrolidin‑1‑yl substituent, exhibits a computed XLogP3‑AA of 4.7 [REFS‑1]. This represents an increase of approximately 0.9 log units relative to the 5‑methoxy analog MSL‑7 (XLogP3‑AA ≈ 3.8) [REFS‑2]. Higher lipophilicity predicts enhanced membrane permeability but may also increase metabolic liability and reduce aqueous solubility [REFS‑3].

Lipophilicity Drug-likeness ADME prediction

Hydrogen‑Bond Acceptor Count and Its Influence on Ligand‑Target Interaction Potential

The 5‑pyrrolidin‑1‑yl group increases the hydrogen‑bond acceptor (HBA) count to 5, compared with 4 for the 5‑methoxy analog MSL‑7 [REFS‑1][REFS‑2]. The tertiary amine nitrogen of the pyrrolidine ring can act as an H‑bond acceptor and, upon protonation, as a hydrogen‑bond donor, creating an additional electrostatic interaction surface not available in the neutral methoxy ether [REFS‑3].

Medicinal chemistry Structure-activity relationship Target engagement

Conformational Restriction at the 5‑Position – Pyrrolidine Ring vs. Flexible Methoxy Group

The pyrrolidine ring in the target compound adopts a limited conformational envelope (pseudorotation with envelope/twist forms), whereas the methoxy group in MSL‑7 undergoes free rotation around the O–C5 bond [REFS‑1]. The reduced torsional degrees of freedom can lower the entropic penalty upon target binding, provided the bioactive conformation is pre‑organised within the pyrrolidine ring’s accessible space [REFS‑2].

Conformational analysis Ligand pre‑organization Entropic binding

Patent‑Claimed Calcium‑Channel Blocker vs. Autophagy‑Enhancer Scope

The Purdue Pharma patent family (WO 2008/124114) explicitly claims pyrrolidinyl‑, piperidinyl‑, and hexahydroazepinyl‑benzenesulfonyl compounds as N‑type calcium‑channel (Cav2.2) blockers [REFS‑1]. In contrast, the Yonsei University patent (WO 2019/216670) claims 5‑alkoxy/aryloxy‑oxazoles (including MSL‑7) as autophagy enhancers acting through lysosomal promotion [REFS‑2]. The target compound, featuring a 5‑pyrrolidin‑1‑yl group, is structurally aligned with the Purdue calcium‑channel claims rather than the autophagy‑enhancer claims, suggesting a different primary pharmacological mechanism.

Calcium channels Autophagy Therapeutic mechanism

Best‑Fit Research & Industrial Application Scenarios for 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE (CAS 862795-46-8)


Calcium‑Channel Probe Development Leveraging the Pyrrolidine‑Oxazole Scaffold

Based on the Purdue Pharma patent family scope [REFS‑1], the target compound is well‑positioned as a starting scaffold or reference ligand for developing Cav2.2 (N‑type) calcium‑channel blockers. Its higher computed lipophilicity (XLogP3‑AA = 4.7) relative to methoxy analogs [REFS‑2] may confer enhanced blood‑brain barrier penetration, a key requirement for neurological pain indications. Researchers procuring this compound for ion‑channel screening should use it as a tool to interrogate structure‑activity relationships at the 5‑position of the oxazole ring, where pyrrolidine pre‑organisation may improve entropic binding contributions [REFS‑3].

Comparative ADME Profiling Against the 5‑Methoxy Series (MSL‑7)

The target compound serves as an ideal matched molecular pair partner for MSL‑7 (5‑methoxy analog) in head‑to‑head ADME studies [REFS‑1]. Key endpoints include microsomal stability (predicted to differ due to pyrrolidine‑mediated basicity), CYP inhibition profiles (the tertiary amine may engage CYP2D6/CYP3A4 differently), and permeability (PAMPA or Caco‑2 assays reflecting the ~0.9 logP increase) [REFS‑2]. Such comparative data are essential for medicinal chemistry teams deciding between 5‑amino and 5‑alkoxy series for lead optimisation.

Autophagy‑Independent Metabolic Disease Research – Mechanism‑Switching Strategy

While MSL‑7 acts through lysosome‑mediated autophagy enhancement [REFS‑1], the target compound’s structural alignment with calcium‑channel blocker patents [REFS‑2] suggests a distinct mechanism. Researchers investigating metabolic syndrome where calcium‑channel modulation is hypothesised (e.g., insulin secretion, adipocyte function) can use this compound to dissect mechanism‑specific effects independent of autophagy activation. The pyrrolidine nitrogen’s basicity (pKa ~8‑9) may also facilitate salt formation for improved formulation [REFS‑3].

Scaffold‑Hopping Library Design for Heterocyclic Medicinal Chemistry

The fully substituted 1,3‑oxazole core with three distinct pharmacophoric elements (2‑chlorophenyl, benzenesulfonyl, pyrrolidin‑1‑yl) offers a versatile scaffold‑hopping template [REFS‑1]. The 5‑pyrrolidine substituent can be further diversified (e.g., N‑alkylation, ring expansion to piperidine) to generate focused libraries for screening against multiple target classes. The compound’s high hydrogen‑bond acceptor count (5 HBA) [REFS‑2] and moderate rotatable bond count (4) place it within Lead‑Like chemical space, making it suitable for fragment‑based or DNA‑encoded library synthesis programmes.

Quote Request

Request a Quote for 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.